2-[(3-Chloro-benzyl)-methyl-amino]-ethanol
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Overview
Description
2-[(3-Chloro-benzyl)-methyl-amino]-ethanol is a chemical compound with a molecular structure that includes a chloro-benzyl group attached to an amino-ethanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chloro-benzyl)-methyl-amino]-ethanol typically involves the reaction of 3-chlorobenzyl chloride with methylamine followed by the introduction of ethanol. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the use of catalysts and solvents to optimize yield and purity. The process may involve the use of advanced techniques such as continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Chloro-benzyl)-methyl-amino]-ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or hydrochloric acid.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzyl compounds.
Scientific Research Applications
2-[(3-Chloro-benzyl)-methyl-amino]-ethanol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(3-Chloro-benzyl)-methyl-amino]-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for receptors or enzymes, influencing biological processes and signaling pathways.
Comparison with Similar Compounds
2-[(3-Chloro-benzyl)-methyl-amino]-ethanol is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
3-Chlorobenzyl alcohol: Similar structure but lacks the amino-ethanol moiety.
N-Methyl-3-chlorobenzylamine: Similar amino group but different alcohol component.
Ethanolamine derivatives: Similar alcohol component but different benzyl group.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl-methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-12(5-6-13)8-9-3-2-4-10(11)7-9/h2-4,7,13H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHOCVIYYYGNSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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